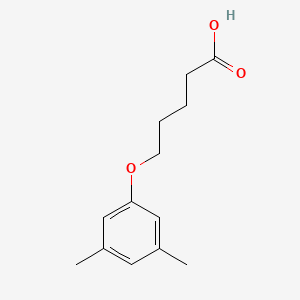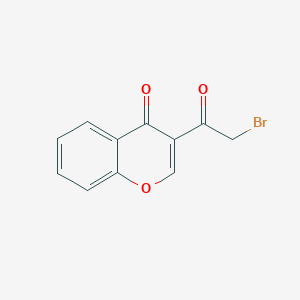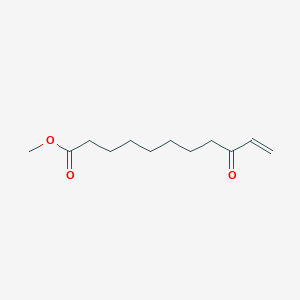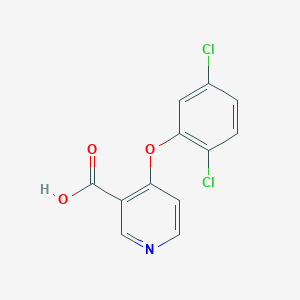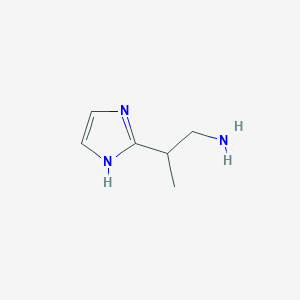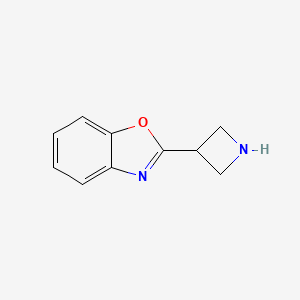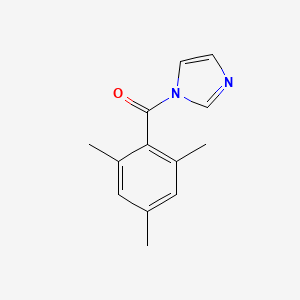
(1H-Imidazol-1-yl)(mesityl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-Imidazol-1-yl)(mesityl)methanone is a chemical compound that features an imidazole ring attached to a trimethylphenyl group via a methanone linkage. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties. Imidazole itself is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique reactivity and functionality to its derivatives.
Métodos De Preparación
The synthesis of (1H-Imidazol-1-yl)(mesityl)methanone typically involves the reaction of imidazole with 2,4,6-trimethylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction proceeds via nucleophilic acyl substitution, where the imidazole nitrogen attacks the carbonyl carbon of the benzoyl chloride, forming the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
(1H-Imidazol-1-yl)(mesityl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced at specific positions on the ring.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1H-Imidazol-1-yl)(mesityl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s imidazole ring is known for its biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1H-Imidazol-1-yl)(mesityl)methanone involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
(1H-Imidazol-1-yl)(mesityl)methanone can be compared with other imidazole derivatives such as:
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: This compound features two trimethylphenyl groups and is used in similar applications but has different reactivity due to the presence of an imidazolium ion.
4-(1H-Imidazol-1-yl)phenol: This derivative has a hydroxyl group, which imparts different chemical properties and biological activities.
Propiedades
Número CAS |
81325-25-9 |
|---|---|
Fórmula molecular |
C13H14N2O |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
imidazol-1-yl-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C13H14N2O/c1-9-6-10(2)12(11(3)7-9)13(16)15-5-4-14-8-15/h4-8H,1-3H3 |
Clave InChI |
WVCUKHRGOMTDKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)N2C=CN=C2)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Hexenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B8657446.png)
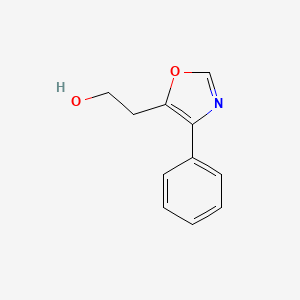
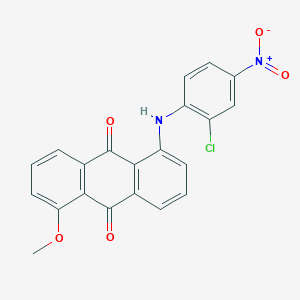
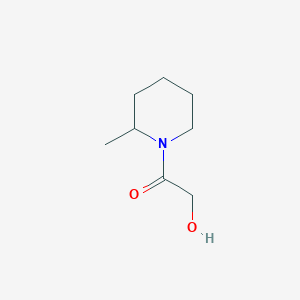
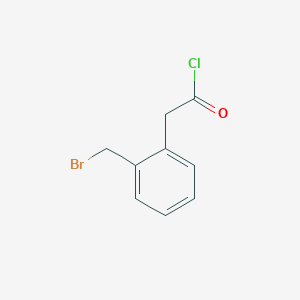
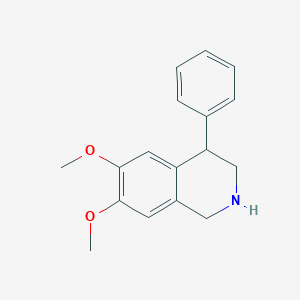
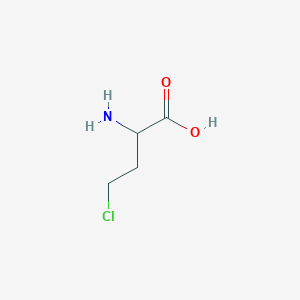
![2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}oxane](/img/structure/B8657482.png)
